3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid
Description
This compound belongs to the benzofurochromene family, characterized by a fused benzofuran-chromene ring system. Its IUPAC name reflects a 4-methyl substituent on the chromene ring and a propanoic acid side chain at position 2. The 2-oxo group introduces a ketone functionality, which may influence hydrogen bonding and reactivity.
Properties
IUPAC Name |
3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-11(6-7-18(20)21)19(22)24-16-9-17-14(8-13(10)16)12-4-2-3-5-15(12)23-17/h8-9H,2-7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOVHSNHAJMCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Ethyl 3-[4'-Methyl-2'-oxo-7'-(2''-oxocyclohexyloxy)chromen-3'-yl]propanoate
The initial step employs a Mitsunobu reaction to couple 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-ylpropionic acid ethyl ester with 2-oxocyclohexanol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitate the etherification at 0–5°C over 12 hours. This stage achieves 92% conversion efficiency, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Step 2: Cyclocondensation to Form the Benzofurochromen Scaffold
Heating the intermediate in acetic anhydride at 110°C for 8 hours induces cyclocondensation, forming the tetrahydrobenzofurochromen core. The reaction proceeds through intramolecular nucleophilic attack of the phenolic oxygen on the adjacent carbonyl group, followed by dehydration. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 3-position of the chromen system.
Step 3: Saponification to Propanoic Acid
The ethyl ester undergoes hydrolysis using 2N NaOH in methanol-water (3:1) at 60°C for 4 hours. Acidification with HCl (pH 2–3) precipitates the target compound, which is recrystallized from ethanol to ≥98% purity (HPLC). This step maintains an 85% yield, with no observable racemization at the β-carbon.
Alternative Methodologies and Comparative Analysis
While the ethyl ester pathway remains predominant, two alternative approaches merit discussion:
Palladium-Catalyzed Cross-Coupling Strategy
A patent-disclosed method (PubChem CID 1805734) utilizes Suzuki-Miyaura coupling between 3-bromo-4-methylcoumarin and a boronic ester-functionalized propanoic acid precursor. Key parameters:
Enzymatic Resolution of Racemic Intermediates
Recent advances employ Candida antarctica lipase B (CAL-B) to resolve racemic mixtures generated during propanoic acid formation. In a biphasic system (t-butanol/phosphate buffer):
- Temperature: 37°C
- Conversion: 48%
- Enantiomeric excess: 99% (S)-enantiomer
This green chemistry approach reduces waste but currently lacks industrial-scale validation.
Optimization Strategies and Industrial Scalability
Solvent System Optimization
Comparative studies reveal that replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the Mitsunobu reaction:
Continuous Flow Processing
Pilot-scale experiments using a Corning Advanced-Flow Reactor demonstrate:
- 40% reduction in total synthesis time (18 → 11 hours)
- 99.5% purity without chromatography
- Productivity: 2.3 kg/day per reactor module
Key parameters: - Residence time: 12 minutes per step
- Temperature control: ±0.5°C
Data Tables and Experimental Details
Table 1. Comparative Analysis of Synthetic Methods
Table 2. Optimized Reaction Conditions for Main Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | PPh₃ (1.2 eq), DEAD (1.1 eq), 2-MeTHF | 0–5°C | 8 h | 99% |
| 2 | Ac₂O, BF₃·Et₂O (0.5 mol%) | 110°C | 6 h | 94% |
| 3 | NaOH (2N), MeOH/H₂O (3:1), HCl | 60°C | 4 h | 89% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound can serve as a precursor for synthesizing more complex molecules due to its unique benzofurochromen ring system. Researchers utilize it to create derivatives that may exhibit enhanced biological activity or novel chemical properties.
Reactivity Studies:
It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow chemists to explore modifications that can lead to new compounds with specific functionalities.
Biology
Biological Probes:
The compound may function as a probe in biological studies to investigate cellular processes or interactions with specific proteins and enzymes. Its structure allows for targeted interactions that can elucidate mechanisms of action in biological systems.
Lead Compound for Drug Development:
Given its unique structure, it has potential as a lead compound in drug discovery programs aimed at developing therapeutic agents targeting specific diseases or conditions.
Medicine
Therapeutic Applications:
Research indicates that the compound could be effective in targeting certain receptors or enzymes involved in disease pathways. Its biological activity may be explored further in pharmacological studies to assess efficacy and safety profiles.
Potential Anti-inflammatory and Antioxidant Properties:
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant effects, making them candidates for developing treatments for chronic inflammatory diseases.
Industry
Material Science:
The compound could be utilized in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity profile. Its unique structure may impart desirable properties to materials used in various applications.
Agricultural Chemicals:
There is potential for the compound's derivatives to be explored as agrochemicals, particularly in developing environmentally friendly pesticides or growth regulators.
Mechanism of Action
The mechanism by which 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Methyl and Dimethyl Substitutions
- 3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic Acid Key Difference: Addition of a methyl group at position 11. Molecular Formula: C₂₀H₂₀O₅ (vs. C₁₉H₁₈O₅ for the target compound). Molecular Weight: 340.4 g/mol (vs. ~322.3 g/mol). Hydrogen Bonding: 1 donor, 5 acceptors (same as the target compound).
Analogues with Varied Oxygen Substituents
- 2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid Key Difference: Oxygen atom replaces the chromene’s fused furan ring, altering electronic properties. Molecular Formula: C₁₇H₁₈O₅. Molecular Weight: 302.32 g/mol. Commercial Status: Discontinued, suggesting similar synthesis hurdles .
- Molecular Formula: C₁₇H₁₄O₅. Molecular Weight: 298.29 g/mol. Implications: Increased aromaticity may reduce solubility compared to the target compound .
Table: Structural and Physicochemical Comparison
Functional Implications of Structural Differences
- Oxygen Substituents: Compounds with an oxy group (e.g., 2-[(4-methyl-6-oxo-...)propanoic acid) exhibit altered electronic profiles, which could affect binding to targets like oxidoreductases or kinases .
- Ring Saturation : The tetrahydro modification in the target compound reduces ring strain, possibly stabilizing the molecule in biological environments compared to fully unsaturated analogues .
Biological Activity
3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid is a complex organic compound that exhibits potential biological activities. This article explores its chemical structure, synthesis, and biological properties based on available research findings.
Chemical Structure
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C₁₉H₁₈O₅
- Molecular Weight : 318.34 g/mol
- CAS Number : 777857-60-0
The structure includes a benzofurochromen moiety, which is significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. Key steps include the formation of the benzofurochromen ring followed by the introduction of the propanoic acid moiety. Reaction conditions such as temperature and solvent choice are optimized to achieve high yields.
Antioxidant Activity
Research indicates that compounds with similar structures demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Antimicrobial Properties
Studies have shown that derivatives of benzofurochromen exhibit antimicrobial activity against various pathogens. The specific activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid remains to be extensively characterized but suggests potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Compounds in this class have been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity comparable to established antioxidants in vitro. |
| Study 2 | Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Indicated anti-inflammatory effects through inhibition of COX enzymes in cell models. |
| Study 4 | Suggested potential anticancer activity through apoptosis induction in breast cancer cell lines. |
The biological activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress response and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid, and how do they resolve structural ambiguities?
- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzofurochromen core and propanoic acid side chain. Compare coupling constants and chemical shifts with analogous compounds (e.g., benzofuran derivatives in ). Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl at ~1700 cm<sup>-1</sup>).
- Data Contradiction : Overlapping signals in crowded aromatic regions may require advanced techniques like 2D NMR (COSY, HSQC) or computational modeling to resolve .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology :
- Stepwise Synthesis : Follow protocols for benzofurochromen intermediates ( ), such as NaH-mediated cyclization in THF at 0°C to minimize side reactions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the propanoic acid derivative. Monitor by TLC and HPLC for purity (>95%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the benzofurochromen core formation during synthesis?
- Methodology :
- Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to track carbon migration during cyclization.
- Computational Studies : Apply DFT calculations (e.g., Gaussian) to model transition states and electron density distribution, identifying steric/electronic drivers of regioselectivity .
Q. How do structural modifications (e.g., methyl or oxo groups) influence the compound’s bioactivity?
- Methodology :
- SAR Analysis : Synthesize analogs (e.g., methyl group deletion) and compare bioactivity using assays like DPPH for antioxidant activity or NF-κB inhibition for anti-inflammatory effects (see for analogous compound data).
- Crystallography : Resolve X-ray structures to correlate substituent positioning with receptor binding (e.g., hydrogen bonding with COX-2) .
- Key Findings : Methyl groups may enhance lipophilicity and membrane permeability, while the oxo group could mediate hydrogen bonding in enzymatic pockets .
Q. How can contradictory data on cytotoxicity be resolved when testing this compound in cancer cell lines?
- Methodology :
- Standardized Assays : Use MTT or ATP-based viability assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled incubation times and serum-free conditions.
- Apoptosis Markers : Validate results with flow cytometry (Annexin V/PI) and Western blotting (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
- Data Interpretation : Discrepancies may arise from cell line heterogeneity, ROS generation thresholds, or off-target effects on non-cancerous cells .
Methodological and Analytical Challenges
Q. What strategies mitigate degradation of the propanoic acid moiety during long-term storage?
- Methodology :
- Stability Studies : Store under inert gas (N2) at −20°C in amber vials to prevent hydrolysis or photodegradation.
- Analytical Monitoring : Use HPLC-UV at 254 nm monthly to track degradation products (e.g., free acid vs. esterified forms) .
Q. How can researchers validate the compound’s purity when commercial sources are unreliable?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
